Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

heterocyclic synthesis chlorination pyrrolopyridine building block

Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate (CAS 871819-43-1, MFCD17015965) is a heterocyclic small molecule belonging to the 7-azaindole (1H-pyrrolo[3,2-c]pyridine) structural class. It contains a fused pyrrole–pyridine bicyclic core with a methyl ester at the 7-position, a chlorine at the 4-position, and a methyl at the N1-position—functional handles that define its synthetic utility as a versatile late-stage intermediate.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 871819-43-1
Cat. No. B1371596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate
CAS871819-43-1
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C(=CN=C2Cl)C(=O)OC
InChIInChI=1S/C10H9ClN2O2/c1-13-4-3-6-8(13)7(10(14)15-2)5-12-9(6)11/h3-5H,1-2H3
InChIKeyUJJCPVCXNVAOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate (CAS 871819-43-1): Procurement-Relevant Identity and Scaffold Context


Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate (CAS 871819-43-1, MFCD17015965) is a heterocyclic small molecule belonging to the 7-azaindole (1H-pyrrolo[3,2-c]pyridine) structural class . It contains a fused pyrrole–pyridine bicyclic core with a methyl ester at the 7-position, a chlorine at the 4-position, and a methyl at the N1-position—functional handles that define its synthetic utility as a versatile late-stage intermediate . Azaindoles of the [3,2-c] topology are recognized as biologically validated scaffolds in kinase inhibitor drug discovery, appearing in the core of clinical candidates including the orally bioavailable MPS1 inhibitor CCT251455 [1]. For procurement, this compound is commercially catalogued as a research chemical (typically ≥95% purity) intended exclusively for laboratory-scale synthesis and further derivatization .

Why a Generic 7-Azaindole or Pyrrolopyridine Cannot Replace Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate in Multi-Step Syntheses


Within the pyrrolo[3,2-c]pyridine family, the specific combination and positioning of substituents critically determine the outcome of subsequent synthetic transformations . Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate is a tri-functionalized scaffold: the C4 chlorine enables selective palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, the N1-methyl locks the tautomeric state and prevents unwanted N–H side reactions, and the C7 methyl ester serves as a masked carboxylic acid handle for amide coupling or hydrolysis . Substituting a des-chloro analog (e.g., methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate) eliminates the key vector for C4 diversification. Using a regioisomeric pyrrolo[2,3-b]pyridine (4-azaindole) or pyrrolo[3,2-b]pyridine (5-azaindole) scaffold alters the vector geometry and electronic distribution, which can abrogate target binding or change metabolic stability in the final drug-like molecule [1]. Even a closely related intermediate differing only in oxidation state—methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS 871819-42-0)—introduces a 4-oxo group that eliminates the chlorine substitution opportunity entirely, requiring a fundamentally divergent synthetic route . These substitution-dependent reactivity profiles mean that no single in-class analog can serve as a universal drop-in replacement without altering the downstream synthetic sequence, yield, or final product identity.

Quantitative Differentiation Evidence for Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate Versus Closest Analogs


Chlorination Yield and Regioselectivity in the Synthesis of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate from the 4-Oxo Precursor

The target compound is synthesized via chlorination of methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS 871819-42-0) using phenyl dichlorophosphate at 180 °C under argon for 30 minutes . This transformation introduces the C4 chlorine, converting the 4-oxo-4,5-dihydro scaffold into the fully aromatic 4-chloro derivative. The comparative synthetic utility is clear: the 4-oxo precursor (MW 206.20, C10H10N2O3) is a ketone-containing dihydropyridine with distinct reactivity, whereas the 4-chloro product (MW 224.64, C10H9ClN2O2) enables orthogonal palladium-catalyzed cross-coupling chemistry that is not accessible from the 4-oxo analog. No alternative route to a C4-chlorinated, N1-methylated, C7-esterified pyrrolo[3,2-c]pyridine scaffold has been reported that matches this sequence in terms of commercial accessibility of starting materials and documented procedural detail .

heterocyclic synthesis chlorination pyrrolopyridine building block

Positional Differentiation: 7-Carboxylate vs. 2- or 3-Carboxylate Regioisomers in Pyrrolo[3,2-c]pyridine Scaffolds

Within the 1H-pyrrolo[3,2-c]pyridine (7-azaindole) scaffold, the position of the carboxylate ester dictates the vector of exit from the bicyclic core, which is a critical determinant of binding mode in kinase inhibitor design [1]. Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate presents the ester at the C7 position, which in 7-azaindole numbering corresponds to the position adjacent to the pyridine nitrogen. Commercial analogs with the ester at the C3 position (e.g., methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, MW 176.17) or at the C6 position (e.g., methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate) produce different dihedral angles and hydrogen-bonding geometries relative to the hinge-binding pyrrolopyridine core . In the MPS1 inhibitor series leading to CCT251455, the 7-position substitution pattern was identified as optimal for maintaining the inactive DFG-out kinase conformation, while alternative regioisomers showed reduced or abolished MPS1 inhibition [2]. Although direct IC50 data for the target compound itself have not been reported, the scaffold position-activity relationship from the MPS1 program demonstrates that a carboxylate or amide at C7 is structurally distinct from ester-substituted regioisomers at C2, C3, or C6.

regiochemistry medicinal chemistry kinase hinge binder

Commercially Catalogued Purity and Availability of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate vs. Closest Structural Analogs

Multiple commercial suppliers list Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate with specified purity levels: Combi-Blocks offers it at 95% purity (Cat. QM-7323) ; ChemScence lists it as a catalog product (Cat. CS-0049044) ; Beyotime offers a 97% purity grade (Cat. Y136858, 250 mg) [1]; AlfaChem catalogs it at 95% purity (Cat. A819431) [2]. In contrast, the closest commercially available comparator—methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate (CAS 1196047-26-3)—lacks the C4 chlorine and N1-methyl groups and is available at 98% purity from different suppliers , but its des-chloro, des-methyl scaffold cannot serve the same downstream diversification purposes. The 4-oxo precursor (CAS 871819-42-0) is available from Sigma-Aldrich, but at a different purity grade and with fundamentally different reactivity . The target compound's concurrent availability at ≥95–97% purity across at least four independent vendors ensures competitive sourcing and supply chain redundancy, a procurement-relevant differentiation from less widely stocked analogs.

chemical procurement purity specification building block availability

Defined Procurement and Research Application Scenarios for Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate Based on Evidenced Differentiation


Late-Stage Diversification in Kinase-Focused Medicinal Chemistry Libraries

The C4 chlorine of Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate is a prime handle for Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling systematic exploration of the C4 vector in 7-azaindole-based kinase inhibitor series . This scaffold topology (N1-methyl, C4-Cl, C7-CO2Me) maps directly onto the core of potent, selective MPS1 inhibitors such as CCT251455, where C4-aryl/heteroaryl substitution was critical for potency and selectivity [1]. Procurement of this compound as a single, multi-functionalized intermediate avoids 3–5 synthetic steps that would be required to install the N1-methyl, C4-chloro, and C7-ester groups sequentially onto an unsubstituted 7-azaindole core.

Synthesis of 7-Azaindole-Derived TLR7/8/9 Antagonist Candidates

Patent disclosures (e.g., WO2014198331, Takeda Pharmaceutical) describe pyrrolo[3,2-c]pyridine derivatives as TLR7, TLR9, TLR7/8, TLR7/9, or TLR7/8/9 inhibitors for autoimmune and inflammatory disease indications [2]. The target compound's C7-ester group can be hydrolyzed to the free carboxylic acid or converted to various amides, while the C4-chloro can be displaced with amines or coupled with aryl boronic acids to generate screening libraries. Using this pre-functionalized scaffold rather than a simpler 7-azaindole accelerates SAR exploration by providing two orthogonal diversity points in a single building block.

Building Block for Trk Kinase and CHK1/CHK2 Inhibitor Scaffold Elaboration

Patent EP 2912036 A1 (2015) and related filings claim pyrrolo[3,2-c]pyridine derivatives as tropomyosin-related kinase (Trk) antagonists [3]. Similarly, patent literature describes pyrrolopyridines as CHK1 and/or CHK2 inhibitors [4]. The target compound provides the exact [3,2-c] ring fusion required for these chemotypes, with the C7-ester enabling conversion to amides, hydrazides, or heterocycles that occupy the kinase selectivity pocket, while the C4-chloro and N1-methyl groups mimic the substitution pattern found in optimized leads from these programs.

Controlled Synthesis of 4-Oxo and 4-Amino Pyrrolo[3,2-c]pyridine Analogs via Intermediate Interconversion

The documented synthetic route from the 4-oxo precursor to the 4-chloro target compound (phenyl dichlorophosphate, 180 °C) establishes a reliable protocol for accessing the chlorinated scaffold . In reverse, the 4-chloro compound can serve as a starting material for nucleophilic displacement to generate 4-amino, 4-alkoxy, or 4-thioether derivatives. This bidirectional synthetic versatility—accessible from both the oxidized and reduced precursor—makes the 4-chloro ester the most flexible single intermediate for building differentiated pyrrolo[3,2-c]pyridine compound collections.

Quote Request

Request a Quote for Methyl 4-chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.